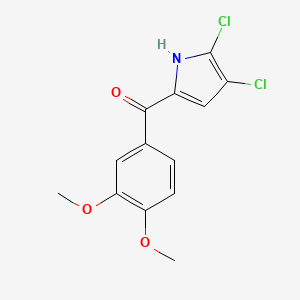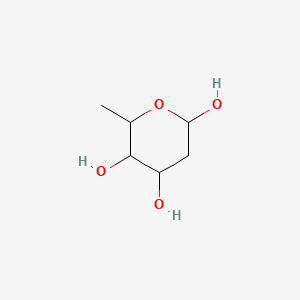
Di-deoxyhexose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-deoxyhexose is a type of deoxy sugar, which is a derivative of hexose where two hydroxyl groups are replaced by hydrogen atoms. This compound is significant in various biological processes and is found in several natural products, including antibiotics and glycoproteins. This compound plays a crucial role in the structural integrity and function of these molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of di-deoxyhexose typically involves the reduction of hexose sugars. One common method is the catalytic hydrogenation of hexose derivatives. For example, the reduction of deoxythymidine diphosphate-glucose (dTDP-glucose) using specific enzymes like dTDP-glucose 4,6-dehydratase . This enzyme catalyzes the conversion of dTDP-glucose to dTDP-4-keto-6-deoxy-D-glucose, which can then be further reduced to this compound.
Industrial Production Methods
Industrial production of this compound often involves biotechnological approaches using microbial fermentation. Specific strains of bacteria, such as Pseudomonas aeruginosa, are engineered to produce high yields of this compound through fermentation processes . These methods are optimized for large-scale production and involve the use of bioreactors and controlled fermentation conditions.
Análisis De Reacciones Químicas
Types of Reactions
Di-deoxyhexose undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding keto or aldehyde derivatives.
Reduction: It can be reduced to form simpler sugar alcohols.
Substitution: Halogenation and other substitution reactions can occur at specific positions on the sugar molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions include various deoxy sugars, sugar alcohols, and halogenated sugars. These products have significant applications in pharmaceuticals and biochemical research.
Aplicaciones Científicas De Investigación
Di-deoxyhexose has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Plays a role in the structure and function of glycoproteins and glycolipids.
Medicine: Incorporated into antibiotics and antiviral drugs to enhance their efficacy.
Industry: Used in the production of flavoring agents and sweeteners.
Mecanismo De Acción
The mechanism of action of di-deoxyhexose involves its incorporation into larger biomolecules, where it influences their structural and functional properties. For example, in glycoproteins, this compound residues can affect protein folding, stability, and interactions with other molecules. The molecular targets include enzymes involved in glycosylation processes and receptors that recognize glycan structures .
Comparación Con Compuestos Similares
Similar Compounds
2-deoxy-D-glucose: A deoxy sugar where the hydroxyl group at position 2 is replaced by hydrogen.
Fucose: A deoxyhexose with a similar structure but different functional groups.
Rhamnose: Another deoxyhexose commonly found in plant glycosides.
Uniqueness
Di-deoxyhexose is unique due to the presence of two deoxygenated positions, which imparts distinct chemical and biological properties compared to other deoxy sugars. This uniqueness makes it valuable in specific biochemical pathways and industrial applications.
Propiedades
Número CAS |
49871-87-6 |
|---|---|
Fórmula molecular |
C6H12O4 |
Peso molecular |
148.16 g/mol |
Nombre IUPAC |
6-methyloxane-2,4,5-triol |
InChI |
InChI=1S/C6H12O4/c1-3-6(9)4(7)2-5(8)10-3/h3-9H,2H2,1H3 |
Clave InChI |
FDWRIIDFYSUTDP-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C(CC(O1)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


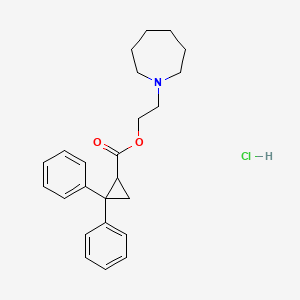
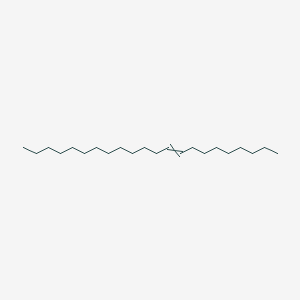
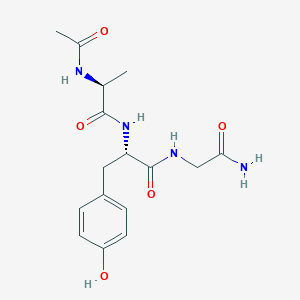
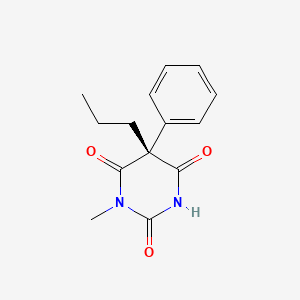

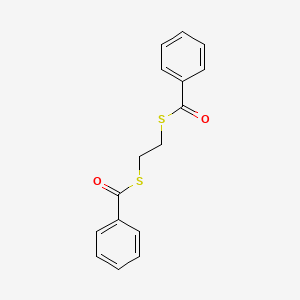

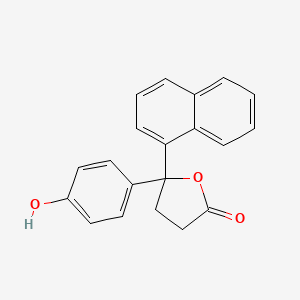

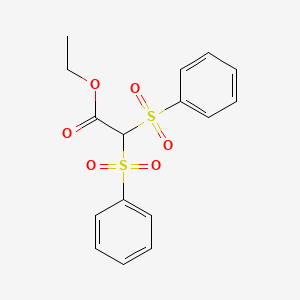


![(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,5'-[1,3]oxazolidine]](/img/structure/B14660578.png)
